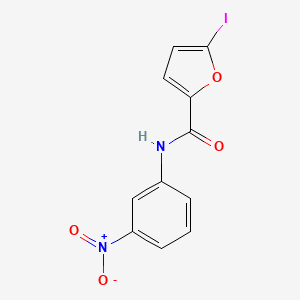
5-Iodo-N-(3-nitrophenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-N-(3-nitrophenyl)furan-2-carboxamide is a heterocyclic compound that features a furan ring substituted with an iodo group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-N-(3-nitrophenyl)furan-2-carboxamide typically involves the iodination of a furan ring followed by the introduction of a nitrophenyl group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodo group onto the furan ring. This is followed by a coupling reaction with 3-nitroaniline to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-N-(3-nitrophenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: 5-Iodo-N-(3-aminophenyl)furan-2-carboxamide.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
5-Iodo-N-(3-nitrophenyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antibacterial and antifungal properties.
Biological Research: It is used as a probe to study enzyme interactions and protein binding.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical production.
Mechanism of Action
The mechanism of action of 5-Iodo-N-(3-nitrophenyl)furan-2-carboxamide involves its interaction with biological targets such as enzymes and proteins. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the iodo group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The furan ring can interact with active sites of enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-N-(3-nitrophenyl)furan-2-carboxamide
- 5-Chloro-N-(3-nitrophenyl)furan-2-carboxamide
- 5-Fluoro-N-(3-nitrophenyl)furan-2-carboxamide
Uniqueness
5-Iodo-N-(3-nitrophenyl)furan-2-carboxamide is unique due to the presence of the iodo group, which imparts distinct chemical and physical properties. The iodo group increases the compound’s molecular weight and can enhance its reactivity in substitution reactions compared to its bromo, chloro, and fluoro analogs.
Properties
CAS No. |
65064-93-9 |
|---|---|
Molecular Formula |
C11H7IN2O4 |
Molecular Weight |
358.09 g/mol |
IUPAC Name |
5-iodo-N-(3-nitrophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C11H7IN2O4/c12-10-5-4-9(18-10)11(15)13-7-2-1-3-8(6-7)14(16)17/h1-6H,(H,13,15) |
InChI Key |
VVJDOYCBHOIFPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(O2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5-Dimethyl-1,3,5-triphenyl-1,3,5-tris[(propan-2-yl)oxy]trisiloxane](/img/structure/B14494430.png)
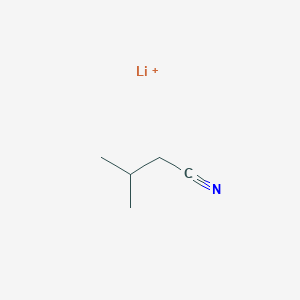

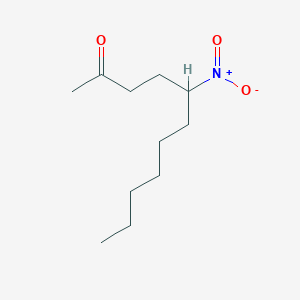
![Diethyl [bis(ethylsulfanyl)methyl]phosphonate](/img/structure/B14494448.png)
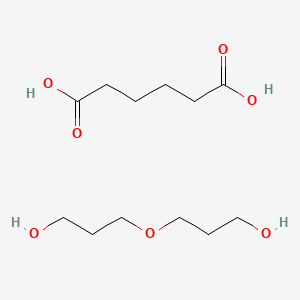
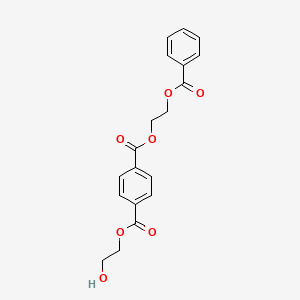
![N-{[(3,4-Dimethoxyphenyl)sulfanyl]methyl}-3,4-dimethoxybenzamide](/img/structure/B14494456.png)

![2,4-Diphenyl-5H-[1]benzopyrano[4,3-b]pyridin-5-one](/img/structure/B14494471.png)
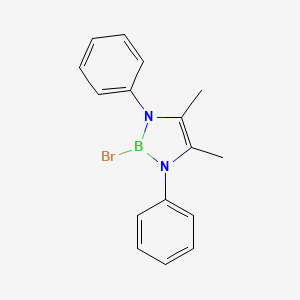
![5,7-Dimethyl-4H-cyclohepta[b]furan](/img/structure/B14494491.png)
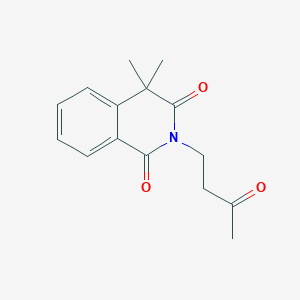
arsane](/img/structure/B14494510.png)
